molecular formula C21H22N2O2 B14167707 Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate CAS No. 440090-76-6

Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate

Cat. No.: B14167707
CAS No.: 440090-76-6
M. Wt: 334.4 g/mol
InChI Key: WFNQRRMZAAZMSC-UHFFFAOYSA-N
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Description

Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is of interest due to its unique structure, which combines a quinoline core with an ester functional group and a benzyl(methyl)amino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound to introduce the acyl group.

    Reduction: The acyl group is then reduced to an alkane.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

440090-76-6

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate

InChI

InChI=1S/C21H22N2O2/c1-4-25-21(24)18-13-22-19-11-10-15(2)12-17(19)20(18)23(3)14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3

InChI Key

WFNQRRMZAAZMSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N(C)CC3=CC=CC=C3)C

solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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